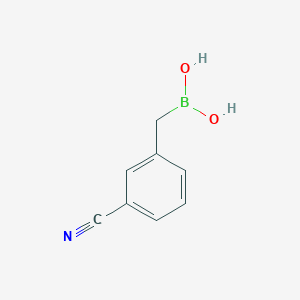

(3-Cyanobenzyl)boronic acid

Description

Properties

Molecular Formula |

C8H8BNO2 |

|---|---|

Molecular Weight |

160.97 g/mol |

IUPAC Name |

(3-cyanophenyl)methylboronic acid |

InChI |

InChI=1S/C8H8BNO2/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4,11-12H,5H2 |

InChI Key |

AMPAYUCFXSJGPX-UHFFFAOYSA-N |

Canonical SMILES |

B(CC1=CC(=CC=C1)C#N)(O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

This compound can be synthesized primarily via two broad strategies:

Synthesis via Halogen-Metal Exchange and Boronation

One classical approach involves preparing organomagnesium intermediates from 3-(dialkoxymethyl)bromobenzene derivatives, followed by reaction with trialkyl borates to form the boronic acid moiety.

- React 3-(dialkoxymethyl)bromobenzene with magnesium metal to generate the corresponding Grignard reagent.

- Quench the organomagnesium intermediate with trialkyl borate (e.g., trimethyl borate).

- Hydrolyze the boronate ester to yield this compound.

This method is detailed in patent EP1460059A1, which reports the preparation of related cyanophenylboronic acid derivatives through such organometallic intermediates, emphasizing the importance of reaction temperature (30–180°C, preferably 80–150°C) and solvent choice (e.g., tetrahydrofuran, toluene) for optimal yields.

Suzuki-Miyaura Cross-Coupling Route

Another robust method involves Suzuki-Miyaura coupling of 3-cyanophenylboronic acid or its esters with suitable halides or pseudohalides.

- Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) Pd(PPh3)4 at 5–10 mol%

- Bases like potassium carbonate (K2CO3) or potassium phosphate (K3PO4)

- Solvents such as toluene or aqueous-organic mixtures

- Reaction temperatures around 80–100°C for 6–12 hours

This method is supported by experimental data on related arylboronic acid couplings, showing high yields (up to 86%) under these conditions.

Preparation from 3-Cyanophenylboronic Acid Esters

Boronic acid esters (e.g., pinacol or alkyl esters) of 3-cyanophenylboronic acid can be synthesized first and then hydrolyzed to the free boronic acid.

- Esterification is typically done by reacting the boronic acid with diols like pinacol under mild conditions.

- Hydrolysis of esters to boronic acids is achieved by acidic or basic aqueous workup, often with yields of 80–85%.

This approach allows for easier purification and handling of boronic acid derivatives.

Deborylative Cyanation as a Synthetic Alternative

Recent research has explored deborylative cyanation of aryl boronic acids to introduce cyano groups directly, although this is more relevant for synthesizing cyanobenzenes from boronic acids rather than the reverse.

- Pd-catalyzed cyanation using N-cyano reagents has been reported with high selectivity.

- However, limitations exist for electron-poor substrates like 4-cyanophenylboronic acid, which may be overcome by using trifluoroborates instead of boronic acids.

While this method is promising, it is less commonly applied for this compound synthesis specifically.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- The oxidation of hydroxymethyl groups to aldehydes using manganese dioxide in organic solvents is a critical step in some synthetic routes leading to cyanophenylboronic acid derivatives.

- Purification techniques such as basic aqueous extraction followed by re-acidification improve purity from ~82% to >96% for boronic acids.

- The choice of catalyst and ligand in Suzuki coupling significantly affects the reaction efficiency; Pd(PPh3)4 and xantphos are among the most effective ligands.

- Boronic acid esters are thermodynamically more stable than free boronic acids and can be stored and handled more conveniently, making esterification a practical step in synthesis.

- Reaction times vary from 0.5 to 10 hours depending on temperature and catalyst loading, with higher temperatures generally accelerating the process.

Scientific Research Applications

(3-Cyanobenzyl)boronic acid has a wide range of applications in scientific research:

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceuticals.

Industry: Utilized in the production of polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Cyanobenzyl)boronic acid in Suzuki–Miyaura coupling involves the transmetalation of the boronic acid with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The cyano group at the meta position can influence the electronic properties of the compound, affecting its reactivity and selectivity in various reactions .

Comparison with Similar Compounds

Structural and Electronic Features

The substituent on the aryl ring significantly influences boronic acid reactivity. A comparative analysis of structurally related compounds is shown in Table 1 :

| Compound | Substituent | Molecular Formula | Molecular Weight | Key Feature |

|---|---|---|---|---|

| (3-Cyanobenzyl)boronic acid | -CN (meta) | C₈H₆BNO₂ | 166.96 g/mol | Electron-withdrawing cyano group |

| Phenylboronic acid | -H (para) | C₆H₇BO₂ | 121.93 g/mol | Baseline for comparison |

| 4-MCPBA | -Cl (para) | C₇H₆BClO₂ | 174.39 g/mol | Electron-withdrawing chloro group |

| 3-AcPBA | -COCH₃ (meta) | C₈H₉BO₃ | 163.97 g/mol | Electron-withdrawing acetyl group |

| 6-Hydroxynaphthalen-2-yl BA | -OH (naphthyl) | C₁₀H₉BO₃ | 203.99 g/mol | Hydroxyl group enhances solubility |

The cyano group in this compound reduces the pKa (≈7.2) compared to phenylboronic acid (pKa ≈8.8) and 4-MCPBA (pKa ≈9.1), making it more reactive at physiological pH .

Physicochemical Properties

Table 2 summarizes key properties:

Its glucose association constant (1,200 M⁻¹) is superior to phenylboronic acid but lower than 6-hydroxynaphthalen-2-yl boronic acid (1,800 M⁻¹), reflecting a balance between electronic effects and steric hindrance .

Biological Activity

(3-Cyanobenzyl)boronic acid, a member of the boronic acid family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential as an inhibitor of various enzymes and its applications in drug design, especially in the context of diabetes and antibacterial therapies. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Boronic acids, including this compound, primarily exert their biological effects through reversible covalent interactions with diols, which are prevalent in many biomolecules. This property allows them to modulate the activity of enzymes such as serine β-lactamases and other glycoproteins.

- Enzyme Inhibition :

- Insulin Interaction :

Biological Activity Data

The biological activity of this compound has been evaluated through various assays, demonstrating its potential across multiple domains.

| Biological Activity | IC50 Values | Reference |

|---|---|---|

| Antioxidant Activity | 0.14 µg/mL (DPPH assay) | |

| Cytotoxicity against MCF-7 | 18.76 µg/mL | |

| Butyrylcholinesterase Inhibition | 3.12 µg/mL | |

| Antiurease Activity | 1.10 µg/mL |

Case Study 1: Anticancer Activity

A recent study investigated the cytotoxic effects of this compound derivatives on cancer cell lines. The results indicated significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value of 18.76 µg/mL, suggesting its potential as an anticancer agent .

Case Study 2: Antibacterial Properties

In another study, this compound exhibited antibacterial activity against Escherichia coli, with effective concentrations starting at 6.50 mg/mL. This highlights its potential utility in treating bacterial infections .

Therapeutic Applications

The unique properties of this compound position it as a promising candidate for various therapeutic applications:

- Diabetes Management : Its ability to interact with insulin suggests a role in enhancing insulin therapy for diabetic patients.

- Antibiotic Resistance : As an inhibitor of β-lactamases, it may restore the efficacy of existing antibiotics against resistant strains.

- Anticancer Treatment : The observed cytotoxicity against cancer cell lines indicates potential applications in oncology.

Q & A

Basic Research Questions

Q. What are the common synthetic challenges associated with (3-Cyanobenzyl)boronic acid, and how can they be methodologically addressed?

- Answer : Boronic acids, including this compound, often face purification challenges due to their propensity for dehydration or trimerization into boroxines. A key strategy involves synthesizing prodrugs (e.g., boronic esters) first, which are more stable and easier to purify. Derivatization with diols (e.g., sugars) can stabilize the boronic acid during synthesis and analysis, as shown in MALDI-MS studies . Additionally, aromatic boronic acids may require protection of reactive functional groups (e.g., cyanobenzyl) to prevent side reactions during coupling steps .

Q. How does this compound interact with diols, and what factors determine its binding affinity?

- Answer : The interaction relies on reversible covalent bond formation between the boronic acid and diol motifs (e.g., sugars), forming cyclic boronic esters. Thermodynamic binding affinity depends on diol geometry and solution pH. For example, D-fructose binds more strongly than D-glucose due to its 1,2-diol configuration, which aligns better with the boronic acid’s trigonal planar geometry. Kinetic studies using stopped-flow fluorescence reveal binding occurs within seconds, with kon values following: D-fructose > D-tagatose > D-mannose > D-glucose .

Q. What analytical techniques are suitable for characterizing this compound and its derivatives?

- Answer : MALDI-MS is commonly used but requires derivatization (e.g., esterification with diols) to prevent dehydration artifacts. LC-MS and NMR are effective for purity assessment, with <sup>11</sup>B NMR providing insights into boron hybridization states. Fluorescence-based assays are ideal for real-time monitoring of diol binding kinetics .

Advanced Research Questions

Q. How can non-specific secondary interactions be minimized when designing boronic acid-based glycoprotein sensors?

- Answer : Secondary interactions (e.g., hydrophobic or electrostatic) can reduce selectivity. Optimizing buffer conditions (e.g., high ionic strength or adjusted pH) mitigates these effects. For example, using borate buffer at pH ≥ 8.5 enhances diol-specific binding while suppressing non-specific protein adsorption . Surface functionalization with hydrophilic spacers (e.g., PEG) further improves selectivity in sensor designs .

Q. What computational strategies are effective for optimizing boronic acid selection in sensor development?

- Answer : Data-driven approaches, such as QSAR parameterization and PCA, enable systematic exploration of boronic acid chemical space. K-means clustering of 1,357 molecular descriptors identifies structurally diverse candidates, balancing synthetic accessibility and binding performance. Machine learning models trained on kinetic (kon) and thermodynamic (Kd) data can predict optimal substituents for target analytes .

Q. How can light-responsive azobenzene-boronic acid conjugates modulate diol binding for dynamic applications?

- Answer : E→Z isomerization of azobenzene derivatives alters steric and electronic environments, enhancing diol binding affinity by up to 20-fold. For example, 2,6-dimethoxy azobenzene-boronic acid exhibits red-light-triggered binding, enabling spatiotemporal control in drug delivery or hydrogel stiffening . Computational modeling reveals destabilization of the E-ester transition state as a key mechanism .

Q. What structural features of boronic acid-containing cis-stilbenes enhance tubulin polymerization inhibition and apoptosis?

- Answer : Replacing hydroxyl groups in combretastatin analogs with boronic acids (e.g., compound 13c) improves tubulin binding via reversible covalent interactions. Apoptosis induction correlates with IC50 values ≤2 µM in glioblastoma models. Substituent positioning on the benzyl ring (e.g., meta-cyano) optimizes steric compatibility with the colchicine binding site .

Q. What methodologies address contradictions in boronic acid-diol binding data across experimental conditions?

- Answer : Discrepancies in reported Kd values often arise from pH, temperature, or buffer composition differences. Standardizing conditions (e.g., pH 7.4 PBS buffer) and using orthogonal techniques (e.g., isothermal titration calorimetry and fluorescence anisotropy) validate binding metrics. For in-cell studies, ratiometric fluorescence sensors correct for environmental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.